molecular formula C20H24N2O B2827550 N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide CAS No. 2445793-58-6

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide

Cat. No.: B2827550
CAS No.: 2445793-58-6
M. Wt: 308.425
InChI Key: DSITTZOTBFTJPV-UHFFFAOYSA-N
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Description

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide (CAS 2445793-58-6) is a high-purity benzamide derivative supplied for research and development purposes. With a molecular formula of C20H24N2O and a molecular weight of 308.42 g/mol, this compound is a solid and requires cold-chain transportation to ensure stability . Benzamide derivatives are a significant class of compounds in medicinal chemistry, extensively investigated for their potential as cell differentiation inducers and antineoplastic agents . Research into similar structures indicates potential applications in studying pathways relevant to various carcinomas, hematologic cancers, and autoimmune diseases . This compound is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers can order this product from global stock, with various quantities available to suit different project needs .

Properties

IUPAC Name

N-[[4-(1-aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-13-3-10-18(17-8-9-17)19(11-13)20(23)22-12-15-4-6-16(7-5-15)14(2)21/h3-7,10-11,14,17H,8-9,12,21H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSITTZOTBFTJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2)C(=O)NCC3=CC=C(C=C3)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(1-aminoethyl)benzyl chloride with 2-cyclopropyl-5-methylbenzoic acid under specific conditions to form the desired benzamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, leading to changes in cellular pathways. The cyclopropyl group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Derivatives

describes the synthesis of 2-alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides. These compounds share a benzenesulfonamide core but differ in substituents (e.g., alkylthio, phthalazinone-imino groups). Key distinctions include:

  • Solubility : Sulfonamides in are synthesized in acetic acid or dioxane, suggesting moderate polarity. By contrast, the benzamide derivative likely exhibits lower solubility due to its cyclopropyl and methyl groups, which enhance hydrophobicity.
  • Bioactivity : Sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase), whereas benzamides may target dopamine receptors or proteases, depending on substitution patterns.

Amine-Containing Analogues

lists compounds like (+)-(S)-α-[(S)-1-aminoethyl]benzyl alcohol and (–)-(S)-2-aminopropiophenone, which share the 1-aminoethyl motif. These compounds highlight:

  • Stereochemical Influence: The (S)-configuration in the aminoethyl group may enhance receptor binding specificity, a factor that could apply to the target benzamide if synthesized enantioselectively.
  • Metabolic Stability : Primary amines (e.g., in 1-(chlorophenyl)propan-2-amine) are prone to oxidation, whereas secondary or tertiary amines (as in the benzamide’s side chain) may confer greater stability .

Hypothetical Data Table for Comparative Analysis

Property N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide 2-Alkylthio Sulfonamides () (+)-(S)-α-[(S)-1-aminoethyl]benzyl alcohol ()
Molecular Weight ~340 g/mol (estimated) 400–450 g/mol ~180 g/mol
Polarity Moderate (cyclopropyl reduces solubility) High (sulfonamide group) High (hydroxyl and amine groups)
Synthetic Route Likely involves amide coupling and cyclopropanation Condensation in acetic acid/dioxane Reduction of ketones or enantioselective synthesis
Potential Targets Proteases, GPCRs Enzymes (e.g., carbonic anhydrase) Chiral auxiliaries, neurotransmitter analogs

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[[4-(1-Aminoethyl)phenyl]methyl]-2-cyclopropyl-5-methylbenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the benzamide core. For example, coupling reactions (e.g., amide bond formation) between cyclopropane-substituted benzoyl chloride and 4-(1-aminoethyl)benzylamine derivatives are common. Optimization involves adjusting solvent polarity (e.g., acetonitrile or DMF), temperature (60–100°C), and catalysts (e.g., HATU or EDCI) to enhance yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical . Reaction monitoring using TLC or HPLC ensures intermediate quality .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and stereochemistry. UV-Vis spectroscopy (λmax ~255 nm for benzamide derivatives) aids in purity assessment .
  • Crystallography : Single-crystal X-ray diffraction resolves 3D conformation, as demonstrated for structurally related benzamides in Acta Crystallographica reports .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays. For antimicrobial activity, use microdilution assays (MIC/MBC) against bacterial/fungal strains. Dose-response curves (IC50) and cytotoxicity assays (e.g., MTT on mammalian cells) differentiate specific activity from general toxicity .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to active sites (e.g., enzyme pockets). Validate with MD simulations (AMBER/CHARMM) to assess stability.
  • QSAR Models : Corrogate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity data from analogs .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using tools like Schrödinger’s Phase .

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-check with orthogonal assays (e.g., cell-based vs. enzymatic) to rule out artifacts.
  • Solubility/Permeability Testing : Poor solubility in aqueous buffers (common for lipophilic benzamides) may skew results. Use DLS or HPLC to quantify aggregation .
  • Metabolite Profiling : LC-MS identifies degradation products or active metabolites that may explain discrepancies .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodological Answer :

  • Analog Synthesis : Modify the cyclopropyl group (e.g., replace with fluorinated rings) or the aminoethyl side chain (e.g., tertiary amines).
  • Bioisosteric Replacement : Substitute the benzamide with thiazole or oxazole moieties to enhance metabolic stability .
  • Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Data-Driven Methodologies

Q. What analytical techniques quantify this compound in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization for sensitive detection. Validate with internal standards (e.g., deuterated analogs) .
  • Microscopy : Fluorescent tagging (e.g., BODIPY conjugates) tracks cellular uptake and sublocalization .

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